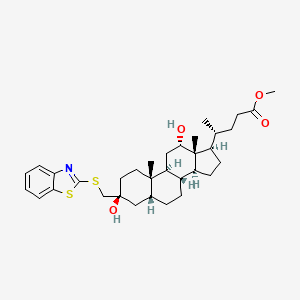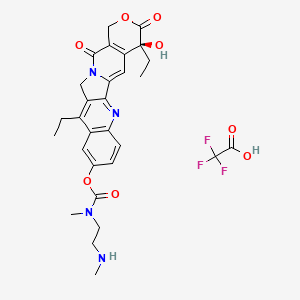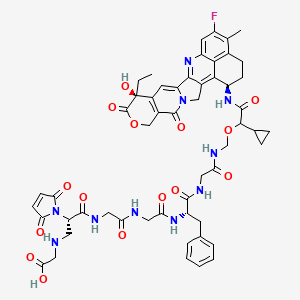
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan is a synthetic compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role as a drug-linker conjugate, which is crucial in targeted cancer therapies. The compound’s structure includes a combination of glycine, malonic acid, phenylalanine, and a camptothecin derivative, which contributes to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves multiple steps, including peptide coupling and cyclopropanation reactions. The process typically starts with the sequential coupling of glycine, malonic acid, and phenylalanine residues using standard peptide synthesis techniques. The final step involves the attachment of the camptothecin derivative through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amide and cyclopropane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Integral in the development of ADCs for targeted cancer therapy, leveraging its ability to deliver cytotoxic agents directly to cancer cells.
Industry: Employed in the production of specialized pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound targets specific cancer cells by binding to cell surface antigens. Once bound, the ADC is internalized, and the cytotoxic agent (camptothecin derivative) is released, leading to cell death. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecins: A class of compounds that includes the camptothecin derivative in Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan.
Daunorubicins/Doxorubicins: Cytotoxic agents used in cancer therapy.
Uniqueness
This compound is unique due to its specific combination of amino acids and camptothecin derivative, which provides a balance of stability and reactivity. This uniqueness makes it particularly effective in ADC synthesis and targeted cancer therapy .
Properties
Molecular Formula |
C54H57FN10O15 |
|---|---|
Molecular Weight |
1105.1 g/mol |
IUPAC Name |
2-[[(2S)-3-[[2-[[2-[[(2S)-1-[[2-[[1-cyclopropyl-2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C54H57FN10O15/c1-3-54(78)32-16-37-47-30(23-64(37)52(76)31(32)24-79-53(54)77)46-34(12-11-29-26(2)33(55)17-35(62-47)45(29)46)63-51(75)48(28-9-10-28)80-25-60-40(67)20-58-49(73)36(15-27-7-5-4-6-8-27)61-41(68)21-57-39(66)19-59-50(74)38(18-56-22-44(71)72)65-42(69)13-14-43(65)70/h4-8,13-14,16-17,28,34,36,38,48,56,78H,3,9-12,15,18-25H2,1-2H3,(H,57,66)(H,58,73)(H,59,74)(H,60,67)(H,61,68)(H,63,75)(H,71,72)/t34-,36+,38+,48?,54+/m1/s1 |
InChI Key |
HDQCQCHOEYMCDL-PICVNDKRSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N9C(=O)C=CC9=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


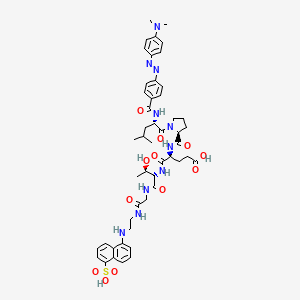
![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

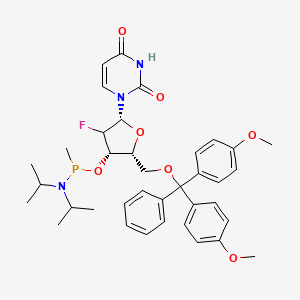
methyl phosphate](/img/structure/B12381873.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
